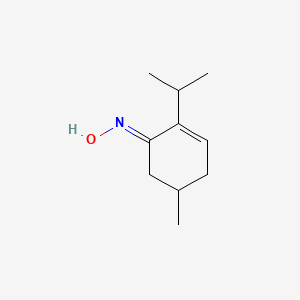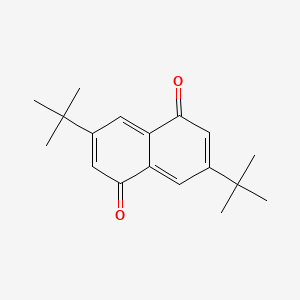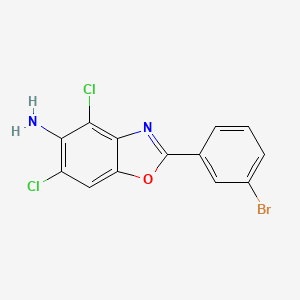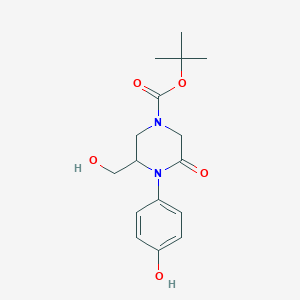
2-Cyclohexen-1-one,5-methyl-2-(1-methylethyl)-,oxime(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime (9CI) is an organic compound with the molecular formula C10H16O. It is also known by other names such as p-Menth-4-en-3-one and 2-Isopropyl-5-methyl-2-cyclohexen-1-one . This compound is characterized by its cyclohexenone structure, which includes a double bond and a ketone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime typically involves the reaction of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)- with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime derivative, which is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl group of the cyclohexenone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: Similar structure but lacks the oxime group.
2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-: Similar structure with a different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(NE)-N-(5-methyl-2-propan-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h5,7-8,12H,4,6H2,1-3H3/b11-10+ |
Clé InChI |
NKTMRRGTDXWPOK-ZHACJKMWSA-N |
SMILES isomérique |
CC1CC=C(/C(=N/O)/C1)C(C)C |
SMILES canonique |
CC1CC=C(C(=NO)C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)




![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)





